molecular formula C19H17FN6O B2774880 6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2380178-36-7

6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2774880
CAS No.: 2380178-36-7
M. Wt: 364.384
InChI Key: JXFKOVZQHGNHDH-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the pyrazolopyrimidine moiety. Common reagents and catalysts used in these reactions include:

    Starting Materials: Pyridazine derivatives, fluorobenzene derivatives, pyrazolopyrimidine derivatives.

    Reagents: Organometallic reagents, halogenating agents, coupling agents.

    Catalysts: Palladium catalysts, copper catalysts.

    Conditions: Reflux, inert atmosphere, specific solvents like DMF or DMSO.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one
  • 6-(4-Methylphenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one

Uniqueness

6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the fluorophenyl group, which may enhance its biological activity and stability compared to similar compounds

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c1-13-12-18(26-17(23-13)8-9-22-26)21-10-11-25-19(27)7-6-16(24-25)14-2-4-15(20)5-3-14/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKOVZQHGNHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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